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Compound of Interest

Compound Name: 3-Bromo-4-methoxypyridine

An In-Depth Technical Guide to 3-Bromo-4-methoxypyridine as a Building Block in Organic
Synthesis

Abstract

3-Bromo-4-methoxypyridine has emerged as a highly versatile and valuable heterocyclic
building block in modern organic synthesis. Its strategic placement of a bromine atom, an
electron-donating methoxy group, and a pyridine nitrogen atom imparts a unique reactivity
profile, making it a sought-after intermediate in the construction of complex molecular
architectures. This guide provides an in-depth exploration of its properties, reactivity—with a
focus on palladium-catalyzed cross-coupling reactions—and applications, offering researchers,
chemists, and drug development professionals a comprehensive resource for leveraging this
powerful synthetic tool.

Introduction: The Strategic Advantage of 3-Bromo-4-
methoxypyridine

In the landscape of synthetic chemistry, particularly within pharmaceutical and agrochemical
research, the pyridine scaffold is a cornerstone of molecular design. 3-Bromo-4-
methoxypyridine distinguishes itself as a key player due to its functional handles that allow for
precise and sequential molecular elaboration. The bromine atom at the 3-position serves as a
versatile linchpin for introducing a wide array of substituents through transition-metal-catalyzed
cross-coupling reactions. The methoxy group at the 4-position not only influences the electronic
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properties of the pyridine ring but can also serve as a potential site for further modification. This
combination makes it an essential intermediate for developing novel compounds targeting
specific biological pathways in medicinal chemistry and for creating effective agrochemical
formulations like herbicides and pesticides.[1]

Physicochemical and Safety Profile

A thorough understanding of the physical properties and safety considerations is paramount
before employing any reagent in a synthetic workflow.

Physical and Chemical Properties

The key properties of 3-bromo-4-methoxypyridine are summarized in the table below,
providing essential data for experimental planning.

Property Value Source(s)
Molecular Formula CeHeBrNO [2][3]
Molecular Weight 188.02 g/mol [2][3]

CAS Number 82257-09-8 [2][3]
Appearance Col.orlt.ess to yellow/brown solid o

or liquid

Boiling Point 214.5 °C at 760 mmHg [3114]
Density ~1.53 g/cm?3 [4]

IUPAC Name 3-bromo-4-methoxypyridine [2]

Safety and Handling

3-Bromo-4-methoxypyridine is associated with several hazards that necessitate careful
handling to ensure laboratory safety.

o GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319
(Causes serious eye irritation), H335 (May cause respiratory irritation).
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 Precautionary Measures:

Work in a well-ventilated area or fume hood.

o

[¢]

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,
and a lab coat.[3]

[¢]

Avoid breathing dust, fumes, or vapors.[3]

o

Store in a cool, dry place, often recommended at 0-8°C or freezer temperatures.[1]

Core Reactivity: A Gateway to Molecular Diversity
via Cross-Coupling

The synthetic utility of 3-bromo-4-methoxypyridine is most profoundly demonstrated in its
participation in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond at the
3-position is an ideal handle for these transformations, enabling the formation of new carbon-
carbon and carbon-nitrogen bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling: Forging C(sp?)-C(sp?) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its
functional group tolerance, mild reaction conditions, and the low toxicity of its boron-based
reagents.[5] It facilitates the coupling of the pyridine core with a vast array of aryl, heteroaryl, or
vinyl boronic acids and esters.

Causality of Experimental Design: The choice of catalyst, ligand, base, and solvent system is
critical for achieving high yields and minimizing side reactions. The catalytic cycle, shown
below, involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by
transmetalation with the activated boronic acid and concluding with reductive elimination to
yield the product and regenerate the catalyst.[6] A common side reaction, the homocoupling of
the boronic acid, is often promoted by the presence of oxygen, necessitating rigorous
degassing of the reaction mixture.[7]
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Suzuki-Miyaura Catalytic Cycle.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for similar bromopyridine substrates and
represents a robust starting point.[7]

e Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 3-bromo-
4-methoxypyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a finely
powdered base such as KsPOa4 or K2COs (2.0 equiv.).

o Catalyst/Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)z, 2 mol%) and a suitable
phosphine ligand (e.g., SPhos or XPhos, 4 mol%).

 Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or
nitrogen) three times.

e Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water
(4:1 viv), via syringe to achieve a concentration of 0.1-0.2 M.

o Reaction: Heat the mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress
by TLC or LC-MS.

o Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate
and wash with water and brine. Dry the organic layer over anhydrous Na=SOa, filter, and
concentrate under reduced pressure.

« Purification: Purify the crude product by flash column chromatography on silica gel.
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Sonogashira Coupling: Constructing Arylalkynes

The Sonogashira coupling is the premier method for forming a C(sp?)-C(sp) bond between an
aryl halide and a terminal alkyne.[8] This reaction is distinguished by its use of a dual-catalyst
system, employing both palladium and a copper(l) co-catalyst (typically Cul).[9]

Mechanistic Insight: The reaction proceeds through two interconnected catalytic cycles. The
palladium cycle is similar to that of the Suzuki coupling. Concurrently, the copper cycle involves
the formation of a copper(l) acetylide intermediate, which then participates in the
transmetalation step with the palladium(ll) complex. The amine base is crucial as it not only
scavenges the HBr byproduct but also facilitates the deprotonation of the terminal alkyne.[8]
[10]
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Sonogashira Dual Catalytic Cycle.
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Field-Proven Experimental Protocol: Sonogashira Coupling

This general protocol is based on standard conditions for Sonogashira reactions involving
bromopyridines.[9][11]

Reaction Setup: In a Schlenk tube, combine 3-bromo-4-methoxypyridine (1.0 equiv.), the
palladium catalyst (e.g., Pd(PPhs)2Clz, 3 mol%), and copper(l) iodide (Cul, 1.5 mol%).

¢ Inert Atmosphere: Seal the tube and establish an inert atmosphere by evacuating and
backfilling with argon or nitrogen three times.

o Reagent Addition: Add a degassed solvent such as THF or DMF, followed by a degassed
amine base (e.qg., triethylamine or diisopropylamine, 2-3 equiv.). Finally, add the terminal
alkyne (1.1-1.5 equiv.) via syringe.

e Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the
starting material is consumed (monitored by TLC or LC-MS).

e Work-up: Once complete, dilute the reaction mixture with diethyl ether or ethyl acetate and
filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated
agueous NHa4Cl solution and brine.

 Purification: Dry the organic phase over anhydrous MgSOa, filter, and concentrate. Purify the
residue by column chromatography.

Buchwald-Hartwig Amination: Assembling C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, providing a
powerful and general method for forming C-N bonds.[12] It allows the coupling of 3-bromo-4-
methoxypyridine with a vast range of primary and secondary amines, amides, and other
nitrogen nucleophiles, which are prevalent motifs in biologically active compounds.[13]

Mechanistic Rationale: The success of this reaction hinges on the selection of a bulky, electron-
rich phosphine ligand that facilitates each step of the catalytic cycle. The cycle begins with the
oxidative addition of Pd(0) to the C-Br bond. The amine then coordinates to the palladium(ll)
center, and a strong base deprotonates the coordinated amine to form a palladium-amido
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complex. The final, crucial step is the reductive elimination of the desired arylamine product,
which regenerates the active Pd(0) catalyst.[12][13]

Amine Coordination
Oxidative N Ar-Pd(I1)L2(Br & Deprotonation 5
Ar-Br - Addition My (Base, RaNH) ArPd(IL2(NR:)
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Click to download full resolution via product page

Buchwald-Hartwig Amination Catalytic Cycle.

Field-Proven Experimental Protocol: Buchwald-Hartwig Amination

This robust protocol is adapted from a detailed procedure for the amination of 3-bromo-5-
methoxypyridine and is directly applicable.[13][14]

o Catalyst Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the
palladium precursor (e.g., Pdz(dba)s, 2 mol%) and the phosphine ligand (e.g., XPhos or
RuPhos, 4 mol%).

 Inert Atmosphere: Seal the flask and replace the atmosphere with an inert gas (argon or
nitrogen) by evacuating and backfilling three times.

» Reagent Addition (Solid): Under the inert atmosphere, add the strong, non-nucleophilic base
(e.g., NaOt-Bu or LHMDS, 1.4 equiv.) and 3-bromo-4-methoxypyridine (1.0 equiv.).

e Reagent Addition (Liquid): Add an anhydrous, degassed solvent (e.g., toluene or dioxane,
0.1-0.2 M) via syringe. Finally, add the amine (1.2 equiv.) to the reaction mixture via syringe.

» Reaction: Heat the mixture with stirring at 80-110 °C. Monitor the reaction by TLC or LC-MS
until the starting material is fully consumed.

o Work-up: Cool the reaction to room temperature and quench carefully with water. Extract the
agueous layer with an organic solvent like ethyl acetate (3x). Combine the organic layers,
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wash with brine, and dry over anhydrous Na2SOa.

« Purification: Filter and concentrate the solution. Purify the crude product via flash column
chromatography.

Conclusion

3-Bromo-4-methoxypyridine is a quintessential example of a strategic building block in
organic synthesis. Its well-defined reactivity, particularly in the big three palladium-catalyzed
cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provides
chemists with reliable and versatile pathways to construct complex molecules. By
understanding the mechanistic underpinnings and leveraging field-proven protocols,
researchers can effectively utilize this reagent to accelerate the discovery and development of
novel pharmaceuticals, agrochemicals, and advanced materials.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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